2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol typically involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4,6-dichloropyrimidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one, with similar structural features but different reactivity and applications.
4-Chlorobenzyl mercaptan: Another precursor, which contributes the 4-chlorophenylthio moiety to the final compound.
Sulfoxides and sulfones: Oxidation products of this compound, with different chemical and biological properties.
Properties
IUPAC Name |
2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIPZGNRUPAGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)N=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SCC2=CC(=O)N=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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